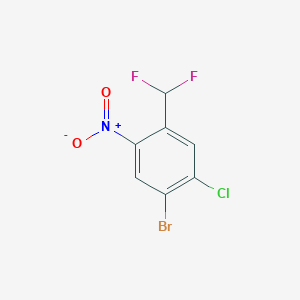
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene is an organic compound with the molecular formula C7H2BrClF2NO2. This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogens and a nitro group in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.
Fluorination: Introduction of the difluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, to form carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various catalysts (e.g., palladium, platinum).
Scientific Research Applications
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple halogens and a nitro group can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the nitro and difluoromethyl groups, making it less reactive in certain chemical reactions.
1-Bromo-2-chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, which can influence its reactivity and applications.
1-Bromo-2-chloro-4-nitrobenzene:
The unique combination of bromine, chlorine, difluoromethyl, and nitro groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H3BrClF2NO2 |
|---|---|
Molecular Weight |
286.46 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-(difluoromethyl)-5-nitrobenzene |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-4-2-6(12(13)14)3(7(10)11)1-5(4)9/h1-2,7H |
InChI Key |
FDXPDMVFHFEITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


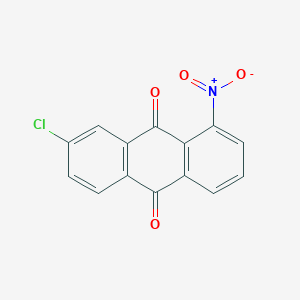
![6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)
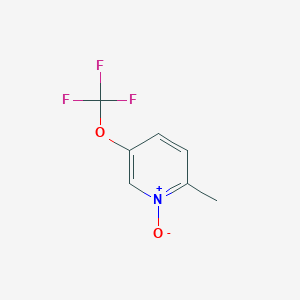
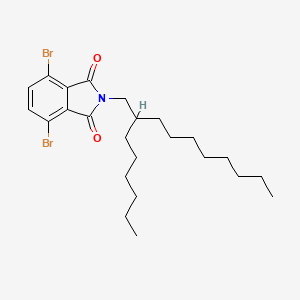
![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
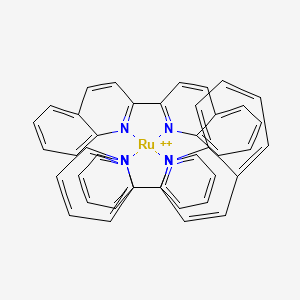
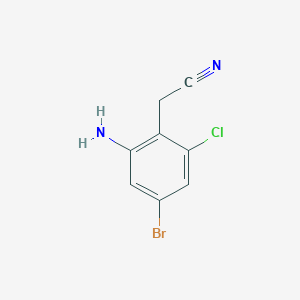
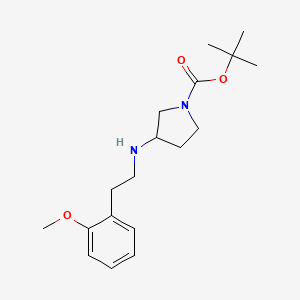
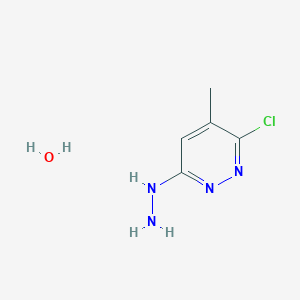
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
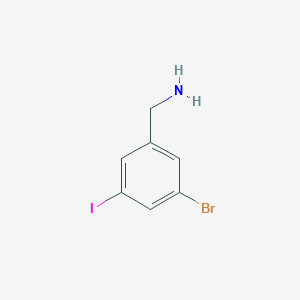
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
